5-(4-ethoxyphenyl)-N-(4-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-ETHOXYPHENYL)-N~2~-(4-ETHYLPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes ethoxyphenyl and ethylphenyl groups attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 5-(4-ETHOXYPHENYL)-N~2~-(4-ETHYLPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the ethoxyphenyl and ethylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The pathways involved often include signal transduction cascades that regulate cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 5-(4-ETHOXYPHENYL)-N~2~-(4-ETHYLPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. For example:
4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine: This compound has a similar core but includes a thieno ring and chloro substituent.
2-METHOXYETHYL (2E)-5-(4-ETHOXYPHENYL)-2-(4-FLUOROBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: Another related compound with a thiazolo ring and fluorobenzylidene substituent.
The uniqueness of 5-(4-ETHOXYPHENYL)-N~2~-(4-ETHYLPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H24N4O2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-(4-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-4-17-6-10-19(11-7-17)25-24(29)22-15-23-26-21(14-16(3)28(23)27-22)18-8-12-20(13-9-18)30-5-2/h6-15H,4-5H2,1-3H3,(H,25,29) |
InChI Key |
SPVNLHGFFQWHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)OCC)C |
Origin of Product |
United States |
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